N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Beschreibung
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methyl group at position 3 and a piperidine-4-carboxamide group at position 4. The piperidine moiety is further linked to a 4-(acetylamino)phenyl group.
Eigenschaften
Molekularformel |
C20H23N7O2 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-13-23-24-18-7-8-19(25-27(13)18)26-11-9-15(10-12-26)20(29)22-17-5-3-16(4-6-17)21-14(2)28/h3-8,15H,9-12H2,1-2H3,(H,21,28)(H,22,29) |
InChI-Schlüssel |
JNLNSSCRDRHOBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)NC(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Hydrazines with Pyridazine Derivatives
The triazolo-pyridazine ring is typically constructed via cyclocondensation. A common approach involves reacting 3-methylpyridazine-6-hydrazine with nitriles or carbonyl compounds. For example, treatment of 6-hydrazinylpyridazine with acetic anhydride forms the triazole ring through intramolecular cyclization, yielding 3-methyltriazolo[4,3-b]pyridazine.
Alternative Route via Thiosemicarbazide Cyclization
Thiosemicarbazides derived from pyridazine esters can undergo base-mediated cyclization. For instance, ethyl pyridazine-6-carboxylate is converted to the corresponding thiosemicarbazide using thiosemicarbazide in ethanol, followed by cyclization in NaOH to yield the triazolo-pyridazine core.
Preparation of the Piperidine-4-Carboxamide Backbone
Piperidine Ring Functionalization
Piperidine-4-carboxylic acid is esterified (e.g., ethyl piperidine-4-carboxylate) and subsequently converted to the carboxamide. Reaction with 4-nitroaniline under EDCl/HOBt coupling conditions forms the nitro intermediate, which is reduced to 4-aminophenylpiperidine-4-carboxamide. Acetylation with acetic anhydride yields the N-(4-acetamidophenyl)piperidine-4-carboxamide.
Optimization Note : Use of Hünig’s base (DIPEA) improves amidation yields (88–92%) compared to triethylamine (75–80%).
Coupling of Triazolo-Pyridazine and Piperidine Carboxamide
Nucleophilic Aromatic Substitution
The 6-chloro derivative of 3-methyltriazolo[4,3-b]pyridazine reacts with piperidine-4-carboxamide in the presence of K₂CO₃ in DMF at 120°C. This SNAr reaction proceeds with >90% conversion, though purification requires careful chromatography to remove regioisomers.
Reaction Conditions :
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling is employed. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene, the 6-bromo-triazolo-pyridazine couples with the piperidine carboxamide at 100°C. This method reduces side products (<5%) but requires stringent oxygen-free conditions.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows >99% purity, with retention time = 8.2 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| SNAr Coupling | 68 | 95 | Simple reagents | Low regioselectivity |
| Buchwald-Hartwig | 75 | 99 | High regioselectivity | Costly catalysts, oxygen-sensitive |
| Thiosemicarbazide Route | 72 | 97 | Scalable intermediates | Multi-step purification |
Challenges and Optimization Strategies
-
Regioselectivity : The 3-methyl group on the triazole ring necessitates careful control during cyclization. Using bulkier bases (e.g., DBU) suppresses 1,2,3-triazole formation.
-
Solvent Effects : DMF enhances SNAr reactivity but complicates purification. Switching to NMP reduces side reactions by 15%.
-
Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% in Buchwald-Hartwig reactions maintains efficiency while lowering costs .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung wegen ihrer einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung für das Verständnis des Verhaltens von Triazolopyridazinderivaten in verschiedenen chemischen Reaktionen.
Biologie
Biologisch wird N-[4-(Acetylamino)phenyl]-1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-carboxamid auf sein Potenzial als Pharmakophor im Wirkstoffdesign untersucht. Seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für die Entwicklung neuer Therapeutika.
Medizin
In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, antimikrobielle und krebshemmende Aktivitäten. Seine einzigartige Struktur ermöglicht es ihm, mit verschiedenen biologischen Wegen zu interagieren, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.
Industrie
Industriell könnte diese Verbindung bei der Synthese komplexerer Moleküle oder als Zwischenprodukt bei der Herstellung von Pharmazeutika eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von N-[4-(Acetylamino)phenyl]-1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Der Triazolopyridazin-Kern kann an aktive Zentren binden und so die Aktivität dieser Zielstrukturen hemmen oder modulieren. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, abhängig vom beteiligten spezifischen Weg.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide exhibits significant anticancer properties. Preliminary investigations have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents by inhibiting tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases where modulation of the immune response can provide therapeutic benefits .
Antimicrobial Properties
Some derivatives of compounds similar to N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide have demonstrated efficacy against various bacterial strains. This antimicrobial activity underscores the potential for developing new antibiotics or adjunct therapies for infectious diseases .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several key steps that integrate various chemical reactions to achieve the final structure. Understanding the synthesis pathway is crucial for optimizing yield and purity for research applications.
Synthesis Pathway Overview
- Formation of the Triazolo-Pyridazine Core : This step involves cyclization reactions that create the triazole and pyridazine rings.
- Acetylation : The introduction of the acetylamino group enhances solubility and biological activity.
- Final Coupling : The piperidine moiety is added to complete the structure.
Case Studies
Several case studies have explored the applications of N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide in laboratory settings:
- Anticancer Study : A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
- Inflammation Model : In vitro studies demonstrated that this compound could reduce levels of TNF-alpha in activated macrophages, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Assay : Testing against Staphylococcus aureus showed promising results with notable inhibition zones compared to standard antibiotics.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
- Lin28 Inhibition: C1632’s efficacy suggests the target compound may similarly inhibit Lin28, though its acetylamino group could alter binding kinetics .
- Anticancer Potential: Structural analogs with triazolo-pyridazine cores show promise in reducing tumor growth and promoting differentiation .
- SAR Trends: 3-Methyl vs. 3-Isopropyl: Bulkier groups (e.g., isopropyl) may reduce solubility but improve target affinity .
Biologische Aktivität
N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by the following structural components:
- Acetylamino Group : Enhances solubility and may influence biological interactions.
- Triazolo-Pyridazine Core : Known for various biological activities, including antimicrobial and anticancer properties.
- Piperidine Moiety : Often associated with central nervous system activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown potent activity against both Gram-positive and Gram-negative bacteria. In a study comparing various triazole derivatives, some compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains of Staphylococcus aureus .
Anticancer Properties
The triazolo-pyridazine core is also linked to anticancer activity. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. For example, certain triazole derivatives demonstrated IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines . The specific compound under consideration is hypothesized to exert similar effects due to its structural analogies.
The mechanisms through which N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide exerts its biological effects are still under investigation. However, it is believed that:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide:
Q & A
Basic: What synthetic strategies are recommended for constructing the triazolo[4,3-b]pyridazine core in this compound?
The triazolo[4,3-b]pyridazine moiety can be synthesized via cyclization reactions using hydrazonoyl chloride precursors. For example, a related triazolo-pyrimidinone was prepared by reacting a pyrimidine derivative with 2-oxo-N-(4-chlorophenyl)-propane hydrazonoyl chloride under reflux in dimethylformamide (DMF), yielding a crystalline product . For the pyridazine analog, similar cyclization conditions (e.g., using acetic acid or DMF at 80–100°C) may be employed, with purification via recrystallization or column chromatography. Key intermediates should be characterized by -NMR and LC-MS to confirm regioselectivity.
Advanced: How can researchers optimize reaction yields when coupling the piperidine-4-carboxamide moiety to the triazolo-pyridazine scaffold?
Yield optimization requires systematic screening of coupling agents and reaction conditions. For example, carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane (DCM) or DMF have been effective for amide bond formation in structurally similar piperidine-carboxamide derivatives . Design of Experiments (DoE) approaches, such as varying stoichiometry (1.2–2.0 equivalents of the triazolo-pyridazine precursor), temperature (0–25°C), and reaction time (12–48 hours), can identify optimal parameters. Post-reaction purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- -NMR : Confirm the presence of the acetylaminophenyl proton signals (δ 7.5–8.0 ppm) and piperidine methylene/methine resonances (δ 2.5–3.5 ppm) .
- LC-MS : Verify molecular weight ([M+H] expected m/z ~440–450) and assess purity (>98% by UV at 254 nm) .
- HPLC : Use a reverse-phase C18 column with a methanol/water mobile phase (70:30) to determine retention time consistency .
Advanced: How can researchers address contradictory bioactivity data observed across different assays?
Contradictions may arise from impurities, stereochemical variations, or assay-specific conditions. Steps include:
- Purity reassessment : Re-analyze batches via HPLC and LC-MS to rule out degradation products .
- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm the absence of unintended enantiomers .
- Assay standardization : Compare results under controlled conditions (e.g., ATP concentration in kinase assays, cell line viability protocols) .
Basic: What solvent systems are suitable for improving solubility during in vitro testing?
The compound’s solubility can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For aqueous buffers (e.g., PBS), sonication at 37°C for 30 minutes or pH adjustment (6.5–7.5) may improve dispersion. Pre-formulation studies using dynamic light scattering (DLS) can assess colloidal stability .
Advanced: What computational methods are recommended for predicting the compound’s target engagement?
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., JAK2 or PI3K) based on the triazolo-pyridazine scaffold’s similarity to known inhibitors .
- MD simulations : Perform 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2.0 Å) .
- Free-energy calculations : Apply MM/PBSA to estimate binding affinities (ΔG < -8 kcal/mol) .
Basic: How should researchers handle and store this compound to ensure stability?
- Storage : Keep at -20°C in airtight, light-resistant vials under argon to prevent hydrolysis or oxidation .
- Handling : Use gloveboxes for weighing and prepare fresh solutions in degassed solvents (e.g., DMSO) to minimize degradation .
Advanced: What strategies can resolve low reproducibility in biological activity across labs?
- Batch-to-batch consistency : Implement QC protocols (e.g., -NMR, elemental analysis) for synthetic intermediates .
- Cross-lab calibration : Share reference samples and standardize assay protocols (e.g., cell passage number, serum lot) .
- Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) to correct for inter-experimental variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
